molecular formula C10H13N3S B2837589 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034462-11-6

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2837589
CAS No.: 2034462-11-6
M. Wt: 207.3
InChI Key: GCSZQKMSNPUZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane-like framework with a sulfur atom (thia) and a nitrogen atom (aza) in the bicyclo[2.2.1]heptane system. The 2-methylpyrimidin-4-yl substituent at position 5 introduces aromatic and hydrogen-bonding capabilities, making this compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-11-3-2-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZQKMSNPUZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is a type of Diels-Alder reaction. This method involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are conducted under controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane with structurally related bicyclic compounds:

Compound Name Heteroatoms (Bicyclic Core) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound (Hypothetical) 2-thia, 5-aza 2-Methylpyrimidin-4-yl C₁₁H₁₃N₃S 219.31 (calculated) Expected moderate polarity due to pyrimidine and sulfur
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa, 5-aza 6-Chloro-2-cyclopropylpyrimidin-4-yl C₁₂H₁₄ClN₃O 251.71 Discontinued product; ≥95% purity
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2-thia, 5-aza Morpholine-4-sulfonyl C₉H₁₆N₂O₃S₂ 264.36 Higher polarity due to sulfonyl group
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane 2-thia, 5-aza 4-Chlorophenylcyclopentanecarbonyl C₁₇H₂₀ClNOS 321.86 Bulky substituent may enhance lipophilicity
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa, 5-aza Tosyl (p-toluenesulfonyl) C₁₃H₁₇NO₃S 279.35 Sulfonyl group enhances stability and crystallinity

Structural and Functional Differences

  • Heteroatom Effects : Replacing sulfur (thia) with oxygen (oxa) in the bicyclic core (e.g., vs. hypothetical compound) reduces molecular weight and may alter solubility. Sulfur’s larger atomic radius and polarizability could enhance π-π stacking or metal-binding interactions .
  • Substituent Impact: Pyrimidine derivatives (e.g., 2-methylpyrimidin-4-yl) introduce planar aromatic moieties, favoring interactions with biological targets like kinases. Sulfonyl groups (e.g., morpholine-4-sulfonyl in ) enhance polarity and hydrogen-bonding capacity, improving aqueous solubility .

Biological Activity

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that incorporates both sulfur and nitrogen into its structure, making it of significant interest in medicinal chemistry. Its potential biological activities have been the subject of various studies, particularly regarding its interaction with specific receptors and enzymes.

Chemical Structure

The compound features a unique bicyclic framework characterized by the presence of a thia (sulfur) and azabicyclo (nitrogen) moiety. The molecular formula is C11H12N4SC_{11}H_{12}N_4S, and it has a molecular weight of approximately 248.3 g/mol.

Research indicates that this compound interacts with various biological targets, including muscarinic receptors, which are crucial for neurotransmission in the central nervous system. Its binding affinity and selectivity towards different receptor subtypes can influence several physiological processes, including cognition and memory.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

  • Muscarinic Receptor Modulation : Studies have shown that derivatives of bicyclic compounds similar to this one exhibit significant potency towards muscarinic M1 receptors, which are implicated in cognitive functions. For instance, compounds with similar structures demonstrated high functional potency and selectivity towards M1 receptors in transfected cell lines .
  • Antitumor Activity : Preliminary investigations suggest that modifications to the bicyclic structure can enhance antitumor properties. Compounds derived from similar scaffolds have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic development.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on cell lines expressing muscarinic receptors. Results indicated that the compound exhibited a dose-dependent increase in receptor activation, suggesting its potential as a cognitive enhancer .
  • Pharmacokinetics : Bioavailability studies conducted on related compounds revealed an oral bioavailability range of 20-30%, indicating that modifications to the structure could improve absorption and efficacy in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of specific substituents on the bicyclic core that can enhance biological activity, such as increased receptor affinity or improved metabolic stability .

Data Tables

Property Value
Molecular FormulaC11H12N4SC_{11}H_{12}N_4S
Molecular Weight248.3 g/mol
Bioavailability20-30% (in related compounds)
Target ReceptorsMuscarinic M1, M2

Q & A

Q. What are the key synthetic strategies for 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane?

Synthesis typically involves multi-step routes, including:

  • Protection/deprotection strategies for sensitive functional groups.
  • Oxidation reactions using Dess–Martin periodinane to introduce carbonyl groups.
  • Reduction processes (e.g., lithium aluminum hydride) to modify carbonyl intermediates into alcohols or amines. Reaction progress is monitored via NMR spectroscopy and mass spectrometry to confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy (¹H/¹³C) : Identifies proton and carbon environments, confirming bicyclic framework integrity and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O, aromatic C-H).
  • X-ray Crystallography : Resolves stereochemistry and 3D conformation for structural validation .

Q. How do functional groups in this compound influence its reactivity?

  • The thia-aza bicyclic core provides rigidity, affecting binding interactions with biological targets.
  • The 2-methylpyrimidinyl group introduces aromaticity and hydrogen-bonding potential, enhancing solubility and target affinity. Reactivity studies often focus on modifications at the pyrimidine ring or sulfur/nitrogen atoms in the bicyclic system .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields, stereochemical control) be addressed?

  • Optimization of reaction conditions : Adjusting solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading improves yields (e.g., NaBH₄ reduction in EtOH/THF mixtures achieved 100% conversion in one study) .
  • Chiral auxiliaries or enantioselective catalysis may resolve stereochemical issues in bicyclic frameworks.
  • Parallel reaction screening identifies optimal reagents for challenging steps, such as Pd/C-catalyzed hydrogenation for deprotection .

Q. What methodologies are used to explore its pharmacological potential?

  • High-throughput screening (HTS) : Tests activity against enzyme libraries (e.g., kinases, proteases) or cellular targets.
  • Computational docking : Predicts binding modes with receptors (e.g., neurotransmitter receptors) using tools like AutoDock or Schrödinger .
  • In vitro assays : Measures cytotoxicity, metabolic stability, and membrane permeability (e.g., Caco-2 models).
  • Structure-activity relationship (SAR) studies : Modifies the pyrimidine or bicyclic moiety to enhance potency .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

  • Comparative studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables.
  • Meta-analysis : Aggregate data from multiple sources to identify trends (e.g., consistent activity against a receptor subtype).
  • Advanced characterization : Use LC-MS/MS or isotopic labeling to confirm compound stability and rule out degradation artifacts .

Q. What experimental designs assess environmental impact or biodegradability?

  • Fate studies : Track compound persistence in water/soil matrices using HPLC-UV or GC-MS .
  • Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular and population levels.
  • Computational models : Predict bioaccumulation or toxicity via tools like EPI Suite or ECOSAR .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterExample ConditionsImpact on Yield/PurityReference
Solvent polarityTHF (polar) vs. DCM (nonpolar)Affects reaction rate
Catalyst loading10 mol% Pd/C vs. 5 mol%Reduces side reactions
Temperature control0°C (deprotection) vs. RT (oxidation)Prevents thermal degradation

Q. Table 2. Key Pharmacological Assays

Assay TypeTarget SystemMetrics AnalyzedReference
HTSKinase inhibitionIC₅₀, selectivity ratio
Molecular dockingGPCR modelsBinding energy (ΔG)
Metabolic stabilityLiver microsomesHalf-life (t₁/₂), CYP inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.